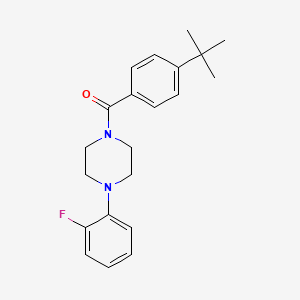

4-(Tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone

Description

4-(Tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone is a piperazine-derived compound characterized by a tert-butyl-substituted phenyl group linked via a ketone bridge to a piperazine ring bearing a 2-fluorophenyl substituent. Its systematic name is (4-tert-butylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone (CAS 432015-75-3), with synonyms including STK150342, AKOS000593072, and MFCD01480931 . The compound’s structure combines a bulky tert-butyl group (enhancing lipophilicity) and a fluorine atom (electron-withdrawing), which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name |

(4-tert-butylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O/c1-21(2,3)17-10-8-16(9-11-17)20(25)24-14-12-23(13-15-24)19-7-5-4-6-18(19)22/h4-11H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWMSLYDTLVXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 2-Fluorophenyl Group: The piperazine ring is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2-fluorophenyl group.

Introduction of the Tert-butylphenyl Group: The final step involves the reaction of the intermediate with tert-butylbenzene under Friedel-Crafts acylation conditions using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Research indicates that 4-(tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone exhibits significant biological activities, particularly in the modulation of neurotransmitter systems. Its potential therapeutic applications include:

- Anxiolytic Effects: The compound may interact with serotonin and dopamine receptors, suggesting its use in treating anxiety and depression.

- Endocannabinoid Modulation: It may act as an inhibitor of fatty acid amide hydrolase, enhancing endocannabinoid signaling pathways, which are crucial for mood regulation.

Case Study 1: Anxiolytic Properties

A study investigated the anxiolytic effects of piperazine derivatives similar to 4-(tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone. The results indicated that compounds with similar structures exhibited significant activity in reducing anxiety-like behaviors in animal models. This suggests potential applications in developing new anxiolytic medications.

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant properties of related compounds. The study demonstrated that these derivatives could enhance serotonin levels in the brain, thereby improving mood and reducing depressive symptoms. This reinforces the potential therapeutic role of 4-(tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone in treating depression.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anxiolytic | Reduction in anxiety-like behaviors | |

| Antidepressant | Increased serotonin levels | |

| Endocannabinoid Modulation | Enhanced signaling pathways |

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

- Steric Considerations : The 3-chlorophenyl and 3-CF₃ substituents introduce greater steric hindrance, which may limit binding in compact active sites .

Pharmacological Activity

Available activity data for analogs suggest trends in potency and selectivity:

- 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone : Reported IC₅₀ of ~100,000 nM against Bacterial Fatty Acid Synthetase I (Bact inhA), indicating low potency in this context .

- 1-(3,4,5-Trimethoxybenzoyl)-4-(2-pyridyl)piperazine: Intraperitoneal LD₅₀ in mice is 800 mg/kg, classifying it as moderately toxic . No direct activity data are provided for the target compound, but its fluorine substituent may confer improved selectivity over bulkier analogs.

Biological Activity

4-(Tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H25FN2O

- Molar Mass : 340.43 g/mol

The compound features a piperazine core substituted with tert-butyl and fluorophenyl groups, which are known to influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the context of neuropharmacology and cancer treatment. Its structural characteristics suggest potential interactions with neurotransmitter receptors and enzymes involved in cancer cell proliferation.

- Receptor Interaction : The compound may interact with serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood and behavior. Preliminary studies suggest it has a selective affinity for certain receptor subtypes, potentially reducing side effects commonly associated with antipsychotics.

- Enzyme Inhibition : It has been reported to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system, which could enhance its therapeutic profile in pain management and anxiety disorders.

Study 1: Neuropharmacological Effects

A study evaluated the compound's effects on various serotonin and dopamine receptor subtypes. The results indicated:

- Affinity for 5-HT2A : pK_i values suggest moderate affinity, comparable to classical antipsychotic drugs.

- Reduced Side Effects : The compound exhibited lower catalepsy induction than haloperidol, indicating a potentially safer profile for treating psychosis .

Study 2: Cancer Cell Proliferation

Another investigation focused on the compound's cytotoxic effects on cancer cell lines:

- IC50 Values : The compound demonstrated significant inhibition of cell growth in breast, ovarian, and colorectal cancer cells with IC50 values ranging from 7.9 to 92 µM .

- Mechanism : The inhibition was linked to the compound's ability to induce apoptosis in cancer cells, suggesting a dual role as both an anti-cancer agent and a neuropharmacological drug .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Serotonin Receptor | 5-HT2A | - | Moderate affinity; lower catalepsy risk |

| Dopamine Receptor | D1/D2 | - | Selective; potential for reduced side effects |

| Cancer Cell Growth | Breast Cancer | 7.9 | Induces apoptosis |

| Cancer Cell Growth | Ovarian Cancer | 92 | Significant growth inhibition |

| Cancer Cell Growth | Colorectal Cancer | - | Effective against multiple lines |

Q & A

Basic: What are the recommended synthetic routes for 4-(tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone?

Methodological Answer:

The compound is typically synthesized via a multi-step organic synthesis approach:

Amide Coupling : React 4-(tert-butyl)benzoic acid derivatives with piperazine intermediates using coupling agents like EDC/HOBt.

Fluorophenyl Incorporation : Introduce the 2-fluorophenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling under palladium catalysis .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Characterization : Confirm structure via H/C NMR, FTIR (C=O stretch ~1650–1700 cm), and LC-MS .

Basic: How can researchers assess the purity and stability of this compound under experimental conditions?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- Mass Spectrometry : Confirm molecular ion peak ([M+H]) and isotopic patterns for fluorine .

- Stability Testing :

Advanced: What computational strategies can predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors (e.g., dopamine D2/D3) to identify binding motifs .

- Reaction Path Optimization : Use ICReDD’s quantum chemical calculations to model reaction intermediates and transition states .

Advanced: How can contradictory biological activity data (e.g., receptor affinity vs. cytotoxicity) be resolved?

Methodological Answer:

- Dose-Response Profiling : Perform IC assays across multiple cell lines (e.g., HEK-293, SH-SY5Y) to differentiate target-specific effects from off-target toxicity .

- Orthogonal Assays : Validate receptor binding via radioligand displacement (e.g., H-spiperone for dopamine receptors) and compare with functional cAMP assays .

- Impurity Screening : Use LC-MS to rule out degradation byproducts or synthetic impurities influencing results .

Basic: What are the key structural features influencing its biological activity?

Methodological Answer:

- Tert-Butyl Group : Enhances lipophilicity, improving blood-brain barrier penetration .

- 2-Fluorophenyl Motif : Increases metabolic stability by resisting cytochrome P450 oxidation .

- Piperazinyl Ketone : Acts as a hydrogen bond acceptor, critical for receptor binding (e.g., serotonin 5-HT) .

Advanced: How can AI-driven platforms optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

- COMSOL Multiphysics Integration : Model heat/mass transfer in batch reactors to minimize side reactions .

- Machine Learning (ML) : Train algorithms on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)) .

- High-Throughput Screening : Use robotic platforms to test 96-well plate reaction conditions (temperature, stoichiometry) .

Basic: What separation techniques are effective for isolating this compound from byproducts?

Methodological Answer:

- Flash Chromatography : Use Biotage® systems with silica cartridges and gradient elution (hexane → ethyl acetate).

- Crystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) for high-yield recrystallization .

- Membrane Filtration : Employ nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .

Advanced: What strategies mitigate environmental risks during disposal of this compound?

Methodological Answer:

- Waste Neutralization : Hydrolyze ketone groups with NaOH/ethanol to form water-soluble carboxylates .

- Incineration : Use high-temperature (≥1000°C) facilities with scrubbers to prevent fluorinated byproduct release .

- Biodegradation Screening : Test microbial degradation using Pseudomonas spp. cultures under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.